N-α-(叔丁氧羰基)-N-α-甲基-L-O-苄基-苏氨酸环己胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

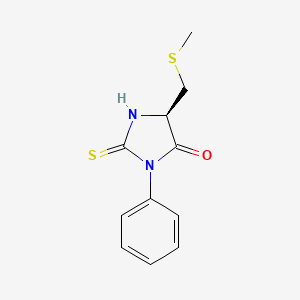

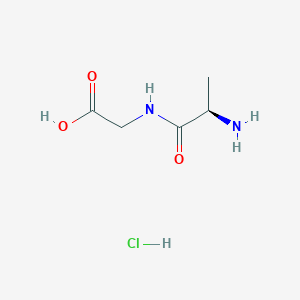

The compound is a derivative of the amino acid threonine, which has been modified with a t-Butyloxycarbonyl (Boc) protecting group and a benzyl group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group of threonine with a Boc group, followed by the addition of a benzyl group . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Chemical Reactions Analysis

The Boc group in the compound can be selectively deprotected using various methods, such as treatment with acid . This allows for further reactions to be carried out on the free amine group .科学研究应用

肽合成与稳定性

- 神经激肽拮抗剂的研究促进了新型三肽物质 P 拮抗剂的开发,其中涉及 N-α-(叔丁氧羰基) 衍生物的化学修饰。这些修饰旨在提高稳定性和效力,从而产生有效阻断物质 P 诱导的收缩而不影响对其他激动剂(如组胺或乙酰胆碱)的反应的化合物 (Hagiwara 等人,1992)。

阴离子开环聚合

- 探索了氨基酸衍生的环状碳酸酯的合成和阴离子开环聚合行为。合成了基于 L-丝氨酸和 L-苏氨酸的环状碳酸酯并进行了聚合,提供了对聚合行为和所得聚碳酸酯性质的见解 (Sanda 等人,2001)。

肽合成中的 N-甲基氨基酸

- 研究了 N-叔丁氧羰基、N-甲基氨基酸(包括源自 O-苄基保护苏氨酸的氨基酸)的合成,以应用于肽合成。这项研究展示了母体氨基酸衍生物的 N-甲基化方法,为肽合成技术做出了贡献 (Cheung & Benoiton,1977)。

肽衍生物的生物活性

- 研究了簇蛋白及其类似物的合成,包括含有 N 端 L-O = C 苏氨酸和 L-O = C 丝氨酸残基的肽。这项研究旨在了解这些肽的生物活性,特别是它们在刺激吞噬作用中的作用 (Stabinsky 等人,2009)。

作用机制

Target of Action

The compound Boc-(Me)Thr(Bzl)-OH Cha, also known as N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-O-benzyl-threonine cyclohexylamine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically those involved in peptide synthesis . The compound acts as a protecting group for these amines, preventing them from reacting with other substances during the synthesis process .

Mode of Action

The Boc group in the compound acts as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amines to be selectively exposed and react in the desired manner during the synthesis process .

Biochemical Pathways

Instead, it plays a crucial role in the synthesis of peptides, which are key components of many biological processes . By protecting amines during synthesis, the compound ensures that the resulting peptides are correctly formed and can function as intended in their respective biochemical pathways .

Pharmacokinetics

Its role is confined to the laboratory, where it is used to control the reactions of amines during peptide synthesis .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides with the correct structure . By protecting amines from unwanted reactions, the compound ensures that these amines can be incorporated into peptides in the correct manner . This is crucial for the function of these peptides in biological systems .

Action Environment

The action of Boc-(Me)Thr(Bzl)-OH Cha is influenced by several environmental factors. These include the pH of the solution, the presence of other substances that could react with the amines, and the temperature and pressure of the reaction environment . Careful control of these factors is necessary to ensure that the compound functions effectively as a protecting group .

属性

IUPAC Name |

cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2/t12-,14+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYTHDISPZXCH-OJMBIDBESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)